1-(Pyridin-2-yl)heptan-1-one
Overview
Description
1-(Pyridin-2-yl)heptan-1-one is an organic compound with the molecular formula C12H17NO. . The compound features a pyridine ring attached to a heptanone chain, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)heptan-1-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanopyridine with heptylmagnesium bromide. This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction proceeds as follows:
2-Cyanopyridine+Heptylmagnesium bromide→this compound
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)propan-1-one
- 1-(Pyridin-2-yl)butan-1-one
- 1-(Pyridin-2-yl)pentan-1-one
Comparison: 1-(Pyridin-2-yl)heptan-1-one is unique due to its longer heptanone chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
IUPAC Name |
1-pyridin-2-ylheptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-3-4-5-9-12(14)11-8-6-7-10-13-11/h6-8,10H,2-5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLKKRWBZLFOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365053 | |
Record name | 1-(pyridin-2-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60975-82-8 | |
Record name | 1-(pyridin-2-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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